molecular formula C10H14BrN B14243497 4-Bromo-2-ethyl-n,n-dimethylaniline CAS No. 503621-10-1

4-Bromo-2-ethyl-n,n-dimethylaniline

Cat. No.: B14243497
CAS No.: 503621-10-1
M. Wt: 228.13 g/mol
InChI Key: NCQPIWYJHCZJPB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-n,n-dimethylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a bromine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-n,n-dimethylaniline typically involves the bromination of 2-ethyl-n,n-dimethylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to meet the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-n,n-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-2-ethyl-n,n-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-ethyl-n,n-dimethylaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved are determined by the nature of the reactions it participates in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethyl-n,n-dimethylaniline is unique due to the presence of both the bromine atom and the ethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications .

Properties

CAS No.

503621-10-1

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-bromo-2-ethyl-N,N-dimethylaniline

InChI

InChI=1S/C10H14BrN/c1-4-8-7-9(11)5-6-10(8)12(2)3/h5-7H,4H2,1-3H3

InChI Key

NCQPIWYJHCZJPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N(C)C

Origin of Product

United States

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